

9-Decen-1-ol: A Trace Constituent with Potential Aromatic Significance in Cognac

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Compound of Interest		
Compound Name:	9-Decen-1-ol	
Cat. No.:	B078377	Get Quote

Washingtonville, NY – November 29, 2025 – Deep within the complex aromatic profile of cognac, a lesser-known unsaturated fatty alcohol, **9-Decen-1-ol**, exists as a trace constituent, contributing to the spirit's intricate bouquet. While not one of the most abundant volatile compounds, its distinct floral, rose-like, and waxy aroma profile suggests a potential role in the subtle nuances that define the sensory experience of this globally renowned brandy. This technical guide provides an in-depth analysis of **9-Decen-1-ol** in cognac, consolidating available data on its chemical properties, analytical determination, and potential formation pathways for researchers, scientists, and professionals in the drug development and flavor and fragrance industries.

Chemical and Physical Properties

9-Decen-1-ol, also known by synonyms such as rosalva and decylenic alcohol, is a C10 unsaturated alcohol with the chemical formula $C_{10}H_{20}O$ and a molecular weight of 156.27 g/mol .[1][2][3] Its chemical structure features a ten-carbon chain with a terminal double bond between the ninth and tenth carbon atoms and a primary alcohol group at the first position. This structure contributes to its characteristic aroma, which is widely utilized in the fragrance industry.[4] A summary of its key physical and chemical properties is presented in Table 1.



Property	Value	Reference(s)
Molecular Formula	C10H20O	[1]
Molecular Weight	156.27 g/mol	
CAS Number	13019-22-2	
Appearance	Colorless to pale yellow liquid	
Odor Profile	Floral, rose, waxy	_
Boiling Point	234-238 °C	
Solubility	Soluble in alcohol, dipropylene glycol, paraffin oil; sparingly soluble in water (0.16 g/L at 20°C)	

Table 1: Physicochemical Properties of 9-Decen-1-ol

Analytical Determination in Cognac

The identification and quantification of trace volatile compounds like **9-Decen-1-ol** in a complex matrix such as cognac necessitates sophisticated analytical techniques. Gas chromatography coupled with mass spectrometry (GC-MS) is the cornerstone for such analyses.

Experimental Protocol: Quantification of 9-Decen-1-ol in Cognac by GC-MS

The following protocol is a synthesized methodology based on established practices for the analysis of volatile compounds in alcoholic beverages.

- 1. Sample Preparation: Liquid-Liquid Extraction (LLE)
- To a 50 mL separatory funnel, add 25 mL of cognac sample.
- Add 10 mL of dichloromethane (or a suitable non-polar solvent).



- Add a known concentration of an internal standard (e.g., 1-undecanol) for accurate quantification.
- Shake the funnel vigorously for 2 minutes, periodically venting to release pressure.
- Allow the layers to separate for 10 minutes.
- Collect the organic (lower) layer containing the extracted volatile compounds.
- Repeat the extraction process twice more with fresh solvent.
- Combine the organic extracts and dry over anhydrous sodium sulfate.
- Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.
- 2. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
- Gas Chromatograph: Agilent 7890B GC system (or equivalent).
- Column: DB-Wax capillary column (30 m x 0.25 mm i.d., 0.25 μm film thickness) or equivalent polar column.
- Injector: Split/splitless injector, operated in splitless mode.
- Injector Temperature: 250 °C.
- Oven Temperature Program:
 - Initial temperature: 40 °C, hold for 2 minutes.
 - Ramp 1: Increase to 150 °C at a rate of 3 °C/min.
 - Ramp 2: Increase to 240 °C at a rate of 10 °C/min, hold for 5 minutes.
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
- Mass Spectrometer: Agilent 5977A MSD (or equivalent).
- Ionization Mode: Electron Ionization (EI) at 70 eV.



Mass Range: m/z 35-350.

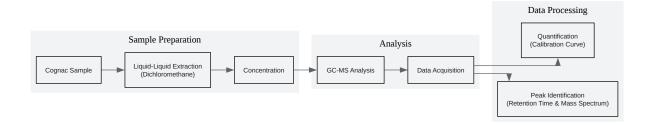
Ion Source Temperature: 230 °C.

Quadrupole Temperature: 150 °C.

3. Data Analysis

- Identification of 9-Decen-1-ol is achieved by comparing the retention time and the mass spectrum of the peak in the sample chromatogram with that of a pure standard.
- Quantification is performed by creating a calibration curve using standard solutions of 9Decen-1-ol of known concentrations and the internal standard. The peak area ratio of 9Decen-1-ol to the internal standard is plotted against the concentration.

Mandatory Visualization: Analytical Workflow



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Caption: Workflow for the analysis of 9-Decen-1-ol in cognac.

Quantitative Data

While **9-Decen-1-ol** has been identified as a trace constituent in cognac, specific quantitative data across different cognac classifications (e.g., V.S., V.S.O.P., X.O.) is not extensively



documented in publicly available literature. The concentration of such trace compounds can be influenced by numerous factors including the grape variety, fermentation conditions, distillation parameters, and the age and type of oak barrels used for maturation. A study on various flavor chemicals reported the quantification of 1-decanol, a related saturated alcohol, at levels of 9.68 ppm in a 10 ppm standard solution, demonstrating the capability of GC-MS for such measurements. Further research is required to establish a comprehensive quantitative profile of **9-Decen-1-ol** in a range of cognac products.

Formation Pathways

The precise biochemical pathway for the formation of **9-Decen-1-ol** in cognac has not been definitively elucidated. However, its origin is likely linked to the metabolic processes during fermentation and the chemical transformations that occur during aging.

1. Fermentation By-product:

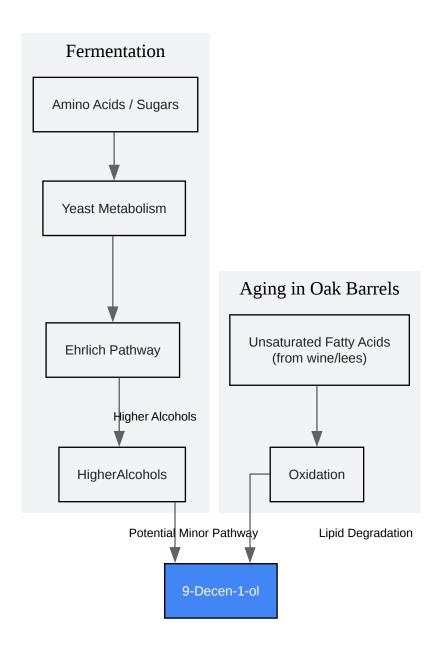
Higher alcohols, also known as fusel oils, are primarily formed by yeast during fermentation from amino acids via the Ehrlich pathway or from sugar metabolism. While the common fusel alcohols are derived from amino acids like leucine and isoleucine, it is plausible that longer-chain unsaturated alcohols like **9-Decen-1-ol** could be formed through less common metabolic routes from other precursors present in the grape must.

2. Lipid Degradation during Aging:

Another potential source of **9-Decen-1-ol** is the degradation of lipids, particularly unsaturated fatty acids, present in the wine and lees during the aging process in oak barrels. The oxidative environment within the barrel can lead to the breakdown of these fatty acids into a variety of volatile compounds, including alcohols. The presence of a double bond at the ω -9 position in **9-Decen-1-ol** suggests a potential link to the oxidation of oleic acid or other C18 unsaturated fatty acids.

Mandatory Visualization: Potential Formation Pathways





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Caption: Hypothesized formation pathways of **9-Decen-1-ol** in cognac.

Sensory Impact

The contribution of any single volatile compound to the overall aroma of a complex beverage like cognac is determined by its concentration and its sensory detection threshold. While the exact concentration of **9-Decen-1-ol** in cognac is yet to be widely reported, its characteristic floral and rosy notes suggest that even at trace levels, it could contribute to the overall aromatic complexity. The sensory profile of cognac is a result of the interplay of hundreds of volatile



compounds, and the presence of **9-Decen-1-ol** likely adds a subtle layer to the final bouquet, enhancing the perception of floral and fruity notes.

Conclusion

9-Decen-1-ol is a confirmed trace constituent of cognac with a distinct and pleasant aroma profile. While its quantitative presence and specific formation pathways require further dedicated research, its potential contribution to the subtle aromatic nuances of cognac is evident. The analytical methodologies outlined in this guide provide a framework for future studies aimed at quantifying this and other trace compounds, which will ultimately lead to a more comprehensive understanding of the chemical basis for the unique sensory characteristics of cognac. This knowledge can be invaluable for quality control, product development, and the scientific appreciation of this complex spirit.

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